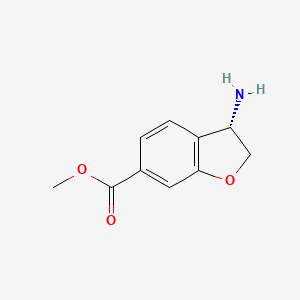
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a benzofuran ring fused with a carboxylate group and an amino group, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate typically involves multiple steps. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzofuran derivative, the introduction of the amino group can be achieved through nucleophilic substitution reactions. The carboxylate group is often introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of robust catalysts and reagents that are readily available and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the amino or carboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: This compound has a similar amino and carboxylate functional group but differs in the structure of the carbon backbone.
(3S)-3-methyl-D-aspartic acid: This compound shares the amino and carboxylate groups but has a different ring structure.
Uniqueness
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. The combination of the benzofuran ring with the amino and carboxylate groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |
InChI Key |
AIFFLXZRXCBASW-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@@H](CO2)N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















